RMG8-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H78N8O5 |

|---|---|

Molecular Weight |

763.1 g/mol |

IUPAC Name |

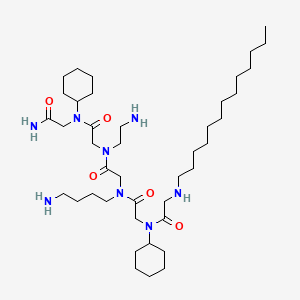

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide |

InChI |

InChI=1S/C41H78N8O5/c1-2-3-4-5-6-7-8-9-10-11-19-27-45-30-38(51)49(36-23-16-13-17-24-36)34-40(53)46(28-20-18-25-42)32-39(52)47(29-26-43)33-41(54)48(31-37(44)50)35-21-14-12-15-22-35/h35-36,45H,2-34,42-43H2,1H3,(H2,44,50) |

InChI Key |

ONZAJFMRYMWYTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNCC(=O)N(CC(=O)N(CCCCN)CC(=O)N(CCN)CC(=O)N(CC(=O)N)C1CCCCC1)C2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

The Structural Elucidation and Characterization of RMG8-8: An Antifungal Peptoid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RMG8-8 is a synthetic, N-substituted glycine oligomer, known as a peptoid, with potent antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. Discovered through a combinatorial library screening using the Peptoid Library Agar Diffusion (PLAD) assay, this compound has emerged as a promising lead compound in the development of novel antifungal therapeutics.[1] Its structure is optimized for amphiphilicity, a key characteristic for antimicrobial action, conferring the ability to disrupt fungal cell membranes while exhibiting minimal toxicity to mammalian cells.[1] This guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, along with its proposed mechanism of action.

Primary Structure of this compound

This compound is a pentameric peptoid with a specific sequence of N-substituted glycine monomers. The structure is characterized by an N-terminal lipophilic tail and a combination of cationic and hydrophobic side chains, contributing to its overall amphipathic nature.[1]

The sequence of this compound is: Ntri-Ncha-Nlys-Nae-Ncha [1]

The monomers are described as follows:

-

Ntri: N-(tridecyl)glycine, providing a long lipophilic tail.

-

Ncha: N-(cyclohexyl)glycine, a bulky hydrophobic residue.

-

Nlys: N-(4-aminobutyl)glycine, a cationic residue mimicking lysine.

-

Nae: N-(2-aminoethyl)glycine, a cationic residue.[1]

The deliberate arrangement of these monomers is crucial for the antifungal activity and selectivity of this compound. Structure-activity relationship (SAR) studies have confirmed the pharmacological importance of each component, particularly the lipophilic tail and the cyclohexyl groups, in its efficacy.[2][3]

Physicochemical and Biological Properties

The biological activity of this compound has been quantified against various fungal strains and mammalian cell lines to determine its therapeutic potential.

| Parameter | Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Cryptococcus neoformans | 1.56 µg/mL | [1] |

| Candida albicans | 25 µg/mL | [1] | |

| 50% Toxic Dose (TD₅₀) | HepG2 (Human Liver Cells) | 189 µg/mL | [2] |

| 3T3 (Mouse Fibroblast Cells) | 59 µg/mL | [1] | |

| HaCaT (Human Keratinocyte Cells) | 54 µg/mL | [1] | |

| 10% Hemolytic Concentration (HC₁₀) | Human Red Blood Cells | 77 µg/mL | [1] |

| Selectivity Ratio (SR) (TD₅₀ HepG2 / MIC C. neoformans) | 121 | [1] |

Experimental Protocols

Synthesis of this compound by Solid-Phase Submonomer Method

This compound and its derivatives are synthesized using the solid-phase submonomer approach on Rink Amide resin.[4][5] This method involves a two-step iterative cycle for each monomer addition.

Protocol Outline:

-

Resin Preparation: Rink Amide resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of 4-methylpiperidine in DMF.

-

Acylation Step: The exposed secondary amine on the resin is acylated using bromoacetic acid activated in situ with N,N'-diisopropylcarbodiimide (DIC) in DMF.

-

Displacement Step: The bromide is displaced by a nucleophilic substitution reaction with a primary amine corresponding to the desired side chain (e.g., tridecylamine for Ntri). This step introduces the specific side chain.

-

Iteration: The acylation and displacement steps are repeated for each subsequent monomer until the full-length peptoid sequence is assembled.

-

Cleavage and Deprotection: The completed peptoid is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude peptoid is purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Protocol Outline:

-

Purity Analysis: The purified peptoid is analyzed by RP-HPLC. The percentage of acetonitrile at which the compound elutes is recorded as a measure of its hydrophobicity.[4]

-

Identity Confirmation: The molecular weight of the purified peptoid is confirmed by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[4][5] The observed mass-to-charge ratio (m/z) is compared with the calculated value for the expected chemical formula of this compound.

Mechanism of Action: Fungal Membrane Disruption

The proposed mechanism of action for this compound, like many antimicrobial peptides and peptoids, is the disruption of the fungal cell membrane.[1] This interaction is driven by the amphipathic nature of the peptoid.

Proposed Steps:

-

Electrostatic Attraction: The cationic residues of this compound (Nlys, Nae) are electrostatically attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.

-

Hydrophobic Insertion: The lipophilic tail (Ntri) and hydrophobic residues (Ncha) insert into the lipid bilayer of the fungal membrane.

-

Membrane Permeabilization: This insertion disrupts the integrity of the membrane, potentially through the formation of pores or by altering membrane fluidity.[1] This leads to the leakage of intracellular contents and ultimately, cell death.

A liposomal lysis assay has provided evidence supporting this membrane permeabilization mechanism for this compound.[1]

Conclusion

This compound is a well-characterized antifungal peptoid with a defined primary structure that imparts potent and selective activity against C. neoformans. Its synthesis is achieved through a robust solid-phase submonomer method, and its likely mechanism of action involves the physical disruption of the fungal cell membrane. The high selectivity ratio and proteolytic stability make this compound a significant lead compound for the development of new antifungal drugs to combat the growing threat of fungal infections.[1][4] Further research, including iterative SAR studies, continues to explore the potential for optimizing its therapeutic properties.[5][6]

References

- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 3. Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

The Antifungal Peptoid RMG8-8: A Technical Guide to its Mechanism of Action Against Cryptococcus neoformans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a formidable opportunistic fungal pathogen responsible for life-threatening meningoencephalitis, particularly in immunocompromised individuals. The emergence of antifungal resistance and the toxicity of current therapies necessitate the development of novel antifungal agents. This document provides a comprehensive technical overview of the mechanism of action of RMG8-8, a synthetic peptoid, against C. neoformans. This compound demonstrates potent fungicidal activity, primarily by disrupting the fungal cell membrane, leading to rapid cell death. This guide details the quantitative antifungal and cytotoxicity data, outlines the experimental protocols used for its characterization, and visualizes its proposed mechanism of action.

Quantitative Analysis of this compound Bioactivity

This compound exhibits significant in vitro activity against Cryptococcus neoformans and a favorable selectivity profile when compared to mammalian cells. The following tables summarize the key quantitative data gathered from preclinical studies.

Table 1: Antifungal Activity of this compound against Cryptococcus Species

| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Cryptococcus neoformans | (Not specified) | 1.56 |

| Cryptococcus gattii | (Two strains tested) | (Data not explicitly quantified in provided search results) |

| Candida albicans | (Not specified) | 25 |

Table 2: Cytotoxicity Profile of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | Metric | Value (µg/mL) | Selectivity Ratio (TD50 or HC10 / C. neoformans MIC) |

| HepG2 | Human Liver Carcinoma | TD50 | 189 | 121 |

| HPL1A | Healthy Human Lung | TD50 | 74 | 47.4 |

| 3T3 | Mouse Fibroblast | TD50 | 59 | 37.8 |

| HaCaT | Human Keratinocyte | TD50 | 54 | 34.6 |

| Human Red Blood Cells (hRBCs) | Erythrocytes | HC10 | 77 | 49.4 |

TD50: Toxic dose resulting in 50% reduction in cell viability. HC10: Hemolytic concentration causing 10% lysis of red blood cells.

Core Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound against Cryptococcus neoformans is the disruption of the cell membrane.[1] As a cationic and amphipathic molecule, this compound is thought to electrostatically interact with the negatively charged components of the fungal cell membrane. This initial binding is followed by the insertion of the peptoid's hydrophobic moieties into the lipid bilayer, leading to a loss of membrane integrity, pore formation, and subsequent leakage of intracellular contents, ultimately resulting in rapid fungal cell death.[1][2] This direct action on the membrane contributes to its rapid fungicidal activity.[1]

Downstream Cellular Effects and Signaling Pathways

While direct experimental evidence linking this compound to specific signaling pathways in C. neoformans is not yet available, the profound membrane stress induced by the peptoid would logically trigger several cellular stress response pathways. The diagram below illustrates a plausible cascade of events following membrane disruption.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the bioactivity of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Protocol Steps:

-

Inoculum Preparation: C. neoformans is cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve the final inoculum concentration.

-

Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (no drug) and a negative control (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 48 to 72 hours.[3]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥80%) compared to the drug-free control well.[3]

Mammalian Cell Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability based on mitochondrial activity.

Protocol Steps:

-

Cell Seeding: Mammalian cells (e.g., HepG2, HPL1A, 3T3, HaCaT) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: Plates are incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The TD50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Hemolysis Assay

This assay assesses the lytic activity of this compound against red blood cells.

Protocol Steps:

-

RBC Preparation: Fresh human red blood cells (hRBCs) are obtained and washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and the buffy coat.[4][5]

-

RBC Suspension: A final suspension of RBCs (e.g., 2% v/v) is prepared in the buffered saline.

-

Compound Treatment: The RBC suspension is incubated with various concentrations of this compound in a 96-well plate or microcentrifuge tubes.

-

Controls: A negative control (RBCs in buffer only, 0% hemolysis) and a positive control (RBCs in a lysing agent like Triton X-100 or distilled water, 100% hemolysis) are included.[4]

-

Incubation: The samples are incubated, typically for 1 hour at 37°C.[6]

-

Centrifugation: The plates or tubes are centrifuged to pellet intact RBCs.

-

Supernatant Analysis: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.

-

Absorbance Reading: The absorbance of the supernatant is measured at approximately 540 nm, corresponding to the absorbance of hemoglobin.[5][6]

-

Data Analysis: The percentage of hemolysis is calculated using the formula: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100. The HC10 value is determined from the dose-response curve.[6]

Conclusion and Future Directions

This compound is a promising antifungal peptoid with potent activity against Cryptococcus neoformans. Its mechanism of action, centered on rapid membrane disruption, is a desirable trait that may reduce the likelihood of resistance development compared to antifungals with specific intracellular targets. The favorable selectivity for fungal over mammalian cells further underscores its therapeutic potential.

Future research should focus on elucidating the specific downstream effects of this compound-induced membrane stress on C. neoformans signaling pathways, such as the Cell Wall Integrity, HOG, and calcineurin pathways. Understanding these secondary effects could reveal opportunities for synergistic combination therapies and provide a more complete picture of the peptoid's antifungal activity. In vivo efficacy and pharmacokinetic/pharmacodynamic studies are the necessary next steps in the development of this compound as a potential clinical candidate for the treatment of cryptococcosis.

References

- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic amino acids-derived peptides target Cryptococcus neoformans by inducing cell membrane disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Human erythrocyte hemolysis assay [bio-protocol.org]

- 5. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]

- 6. Hemolysis Assay [bio-protocol.org]

An In-depth Technical Guide to the Discovery and Initial Characterization of RMG8-8

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cryptococcal meningitis, a life-threatening fungal infection caused by Cryptococcus neoformans, has a staggering mortality rate exceeding 80%.[1][2] The challenges in treatment are compounded by the rise of antifungal resistance and the significant mammalian toxicity associated with current therapies, underscoring the urgent need for novel antifungal agents.[1][2] In this context, the discovery of RMG8-8, an antifungal peptoid, represents a promising advancement. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, detailing its biological activity, the experimental protocols used for its evaluation, and the initial structure-activity relationship (SAR) studies aimed at its optimization.

Discovery of this compound

This compound was identified through a Peptoid discovery and validation (PLAD) screening conducted against Candida albicans.[1] While initially showing moderate activity against C. albicans, further characterization revealed its high potency against the more clinically challenging pathogen, C. neoformans.[1]

Initial Characterization and Biological Activity

Following its discovery, this compound underwent initial characterization to determine its antifungal efficacy and safety profile. The peptoid demonstrated moderate activity against C. albicans and potent activity against C. neoformans, proving to be more effective than fluconazole or flucytosine against the latter.[1] Cytotoxicity and hemolytic activity were also assessed to establish a preliminary therapeutic window.

Quantitative Biological Data for this compound

| Parameter | Organism/Cell Line | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Candida albicans | 25 µg/mL | [1] |

| Minimum Inhibitory Concentration (MIC) | Cryptococcus neoformans | 1.56 µg/mL | [1][2] |

| 50% Toxic Dose (TD₅₀) | Human Liver Cells | 189 µg/mL | [1] |

| 10% Hemolytic Concentration (HC₁₀) | Human Red Blood Cells | 75 µg/mL | [1][2] |

Structure-Activity Relationship (SAR) Studies

To understand the contribution of individual structural components to its biological activity, a sarcosine scan of this compound was performed shortly after its initial characterization.[1][3] This technique, analogous to an alanine scan in peptides, involves systematically replacing each monomer with sarcosine to identify key residues.[3] The scan revealed the lipophilic tail to be the most critical component for its pharmacological activity, followed by the cyclohexyl groups, and then the cationic moieties, which were found to be important for mitigating cytotoxicity.[1][3]

This initial SAR understanding guided a more extensive, three-round iterative study to optimize the structure of this compound.[1][2] This study focused on modifying three main structural components: the lipophilic tail, the aliphatic side chains, and the aromatic side chains.[1][2] While a number of derivatives exhibited similar antifungal activity to the parent compound, they were often accompanied by increased toxicity.[2] Notably, no derivative showed a dramatically improved overall biological profile compared to this compound, highlighting the remarkable selectivity of the compound as originally discovered.[1][2] However, modest improvements in hemolytic activity were observed in some derivatives.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the initial characterization of this compound and its derivatives.

Solid-Phase Peptoid Synthesis

All this compound derivatives were synthesized utilizing the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[3] This technique allows for the precise, stepwise addition of monomers to a growing peptoid chain anchored to a solid support, facilitating purification and high-throughput synthesis.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound and its derivatives against fungal pathogens was determined using standard microbroth dilution methods, likely following Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves exposing a standardized inoculum of the fungus to serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that prevents visible fungal growth after a specified incubation period.

Cytotoxicity Assay

The cytotoxicity of the peptoids was evaluated against human liver cells.[1][2] This is typically performed using a cell viability assay, such as the MTT or XTT assay. In these assays, viable cells metabolize a substrate into a colored product, and the amount of color produced is proportional to the number of living cells. The results are used to calculate the 50% toxic dose (TD₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Hemolysis Assay

The hemolytic activity of the compounds was assessed against human red blood cells.[1][2] This assay involves incubating serial dilutions of the peptoids with a suspension of red blood cells. The amount of hemoglobin released due to cell lysis is measured spectrophotometrically. The data is then used to determine the HC₁₀ value, the concentration of the compound that causes 10% hemolysis.[1][2]

Conclusion

The discovery and initial characterization of the antifungal peptoid this compound have identified it as a promising lead compound for the development of new treatments for cryptococcal meningitis.[1][2] Its high potency against C. neoformans and favorable initial safety profile warrant further investigation. While initial iterative SAR studies did not yield a significantly improved derivative, they provided valuable insights into the structural requirements for its biological activity.[1][2] The ongoing development of this compound, with a focus on in vivo characterization of its pharmacological and efficacy properties, is a critical step towards its potential clinical application.[1]

References

An In-depth Technical Guide on the Structure-Activity Relationship of the Antifungal Peptoid RMG8-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of RMG8-8, a promising antifungal peptoid. This document details the core chemical structure, the impact of targeted modifications on its biological activity, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a peptoid that was identified through a Peptoid Library Agar Diffusion (PLAD) assay and demonstrated notable activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1] While initially showing moderate activity against Candida albicans, its high potency against C. neoformans (Minimum Inhibitory Concentration [MIC] of 1.56 μg/mL) and low mammalian cytotoxicity has made it a significant lead compound for the development of new antifungal therapies.[1][2] Subsequent research has focused on optimizing its structure to enhance its therapeutic index.

Core Structure of this compound

The foundational structure of this compound is a key determinant of its biological activity. A sarcosine scan revealed that the lipophilic tail is the most critical component for its antifungal properties, followed by the cyclohexyl groups. The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[1][2]

Structure-Activity Relationship Studies

Iterative SAR studies have been conducted to explore the chemical space around the this compound scaffold, focusing on three primary structural components: the lipophilic tail, the aliphatic side chains, and the aromatic side chains.[1][2][3] These studies aimed to improve antifungal potency while minimizing toxicity to human cells.

A three-round modular SAR study resulted in the synthesis and analysis of 25 derivatives of this compound.[1] These derivatives featured various modifications, including alterations to the lipophilic tail, substitution of cyclohexyl groups with other aliphatic and aromatic moieties, and trimethylation of the cationic amino side chains.[1]

While a number of the synthesized derivatives exhibited antifungal activity similar to the parent compound, they also showed increased toxicity.[1][2][3] Ultimately, none of the 25 derivatives demonstrated an improved overall biological activity, as determined by the selectivity ratio for C. neoformans over human liver cells, when compared to this compound.[1]

The following table summarizes the quantitative data for this compound and some of its key derivatives.

| Compound | Modification Description | MIC vs. C. neoformans (μg/mL) | TD₅₀ vs. HepG2 (μg/mL) | HC₁₀ vs. hRBCs (μg/mL) | Selectivity Ratio (TD₅₀/MIC) |

| This compound | Parent Compound | 1.56 | 189 | 75 ± 31 | 121 |

| Compound 9 | Isobutyl side chains in positions 2 and 5 | 1.56 | >250 | 130 ± 45 | >160 |

| Compound 16 | Not specified in search results | Similar to this compound | More toxic than this compound | Markedly more hemolytic than this compound | Lower than this compound |

| Compound 17 | Not specified in search results | Similar to this compound | More toxic than this compound | Markedly more hemolytic than this compound | Lower than this compound |

| Compound 25 | Not specified in search results | Similar to this compound | More toxic than this compound | Comparable to this compound | Lower than this compound |

Data extracted from Pratt et al., 2022.[1]

Despite the lack of a significantly improved derivative, the study provided valuable insights. For instance, Compound 9 , which contains isobutyl side chains, showed a modest improvement in hemolytic activity (HC₁₀ = 130 μg/mL) compared to this compound (HC₁₀ = 75 μg/mL), likely due to a decrease in overall hydrophobicity.[1]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the SAR studies of this compound.

All derivatives of this compound were synthesized using the solid-phase submonomer synthesis method on polystyrene Rink Amide resin.[1][2] The synthesis involves a two-step monomer addition cycle:

-

Acylation: Bromoacetic acid is activated with N,N'-diisopropylcarbodiimide and reacts with the secondary amine on the resin-bound peptoid.

-

Displacement: A primary amine is added to displace the bromide, forming the N-substituted glycine monomer.

The final submonomer addition for the lipophilic tail was allowed to proceed overnight at 35 °C to ensure amine solubility and improve the reaction yield.[1] Cleavage from the resin was achieved using a mixture of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, and 2.5% H₂O.[1] The crude product was then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

The minimum inhibitory concentration (MIC) of the peptoids against C. neoformans was determined using a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

The toxicity of the compounds towards mammalian cells was assessed using human liver cells (HepG2). The 50% toxic dose (TD₅₀) was determined by measuring cell viability after exposure to the compounds.

The hemolytic activity of the peptoids was evaluated against human red blood cells (hRBCs).[1] The concentration at which 10% of the red blood cells were lysed (HC₁₀) was determined to quantify the hemolytic potential of the compounds.[1]

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of this compound.

References

Biological Properties of the Antifungal Peptoid RMG8-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptoids, or N-substituted glycine oligomers, represent a promising class of antimicrobial agents due to their inherent stability against proteolysis, a common limitation of therapeutic peptides. This document provides a comprehensive technical overview of the biological properties of the antifungal peptoid RMG8-8. Discovered through a combinatorial library screening, this compound exhibits potent and rapid fungicidal activity, particularly against the opportunistic pathogen Cryptococcus neoformans. It demonstrates a favorable toxicity profile with high selectivity for fungal cells over mammalian cells. The primary mechanism of action is believed to be through fungal membrane permeabilization. This guide consolidates the available quantitative data on its antifungal efficacy and cytotoxicity, details the key experimental protocols for its evaluation, and visualizes its proposed mechanism and the workflow of its discovery and optimization.

Antifungal and Antibacterial Activity

This compound was identified from a combinatorial peptoid library using a Peptoid Library Agar Diffusion (PLAD) assay against Candida albicans. While its activity against C. albicans was modest, it displayed excellent potency against Cryptococcus neoformans.[1] Further characterization revealed a spectrum of activity against various fungal and bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Pathogens

| Fungal Species | MIC (μg/mL) | Reference |

| Cryptococcus neoformans | 1.56 | [1][2] |

| Candida albicans | 25 | [1][2] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Pathogens

| Bacterial Species | MIC Range (μg/mL) | Reference |

| Mycobacterium smegmatis | 3.13–6.25 | [1] |

Cytotoxicity and Selectivity

A critical aspect of any antimicrobial agent is its selectivity for the pathogen over host cells. This compound has been evaluated against a panel of mammalian cell lines and human red blood cells (hRBCs), demonstrating minimal toxicity and a high selectivity index, particularly for C. neoformans.[1] The selectivity ratio (SR) is calculated as the ratio of the 50% toxic dose (TD50) against a mammalian cell line to the MIC against the fungal pathogen.

Table 3: Cytotoxicity and Hemolytic Activity of this compound

| Cell Line / Cell Type | Assay | Value (μg/mL) | Reference |

| HepG2 (Human liver) | TD50 | 189 | [1][2] |

| HPL1A (Human lung) | TD50 | 74 | [1] |

| 3T3 (Mouse fibroblast) | TD50 | 59 | [1] |

| HaCat (Human skin) | TD50 | 54 | [1] |

| Human Red Blood Cells (hRBCs) | HC10 | 77 (75 in a later study) | [1][2] |

TD50: Concentration resulting in 50% cell death. HC10: Concentration resulting in 10% hemolysis.

Table 4: Selectivity Ratio (SR) of this compound

| Pathogen | Mammalian Cell Line | Selectivity Ratio (TD50/MIC) | Reference |

| C. neoformans | HepG2 | 121 | [1] |

| C. neoformans | HPL1A | 47 | [1] |

| C. neoformans | 3T3 | 38 | [1] |

| C. neoformans | HaCat | 35 | [1] |

Mechanism of Action and Pharmacological Properties

This compound is characterized by its rapid fungicidal activity, reducing the viable population of C. neoformans by 50% within 6.5 minutes.[1][2][3] This rapid killing kinetic, common for antimicrobial peptides and their mimics, is consistent with a mechanism involving membrane disruption. A liposomal lysis assay confirmed that this compound likely exerts its antifungal effect by permeabilizing the fungal cell membrane.[1][2][3] Due to their N-substituted backbone, peptoids like this compound exhibit excellent proteolytic stability.[2][3]

Caption: Proposed mechanism of action for this compound against fungal cells.

Structure-Activity Relationship (SAR)

To understand the pharmacological importance of each monomer within the this compound sequence, a sarcosine scan was performed, where each residue is systematically replaced with sarcosine (the peptoid mimic of alanine).[1] This study, along with the synthesis of further derivatives, revealed that the lipophilic tail is the most critical component for antifungal activity, followed by the cyclohexyl groups.[2][3] The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[2][3] While numerous derivatives were synthesized and tested, none demonstrated a significantly improved overall biological profile (higher selectivity ratio) compared to the parent this compound, highlighting the remarkable efficacy of the initially discovered compound.[2]

Caption: General workflow for the Structure-Activity Relationship (SAR) study of this compound.

Synergy with Conventional Antifungals

This compound was evaluated in combination with three common clinical antifungal drugs using a checkerboard assay to assess for synergistic, indifferent, or antagonistic interactions.[1] The Fractional Inhibitory Concentration Index (FICi) is calculated to quantify these interactions.

Table 5: Synergy of this compound with Clinical Antifungals against C. neoformans

| Combination | Fractional Inhibitory Concentration Index (FICi) | Interpretation | Reference |

| This compound + Amphotericin B | 0.5 ≤ FICi ≤ 4 | Indifferent | [1] |

| This compound + Fluconazole | 0.5 ≤ FICi ≤ 4 | Indifferent | [1] |

| This compound + Flucytosine | 0.5 ≤ FICi ≤ 4 | Indifferent | [1] |

FICi < 0.5: Synergy; 0.5 ≤ FICi ≤ 4: Indifference; FICi > 4: Antagonism.

Detailed Experimental Protocols

Peptoid Library Agar Diffusion (PLAD) Assay

This high-throughput assay is used to screen combinatorial libraries of peptoids synthesized on solid-phase beads to identify those with antimicrobial activity.[2][4]

-

Preparation: Soft agar is inoculated with the fungal species of interest (e.g., C. albicans). The peptoid library, synthesized on beads with a cleavable linker system, and a reducing agent are added to the molten soft agar.[2][5]

-

Plating: The mixture is poured onto a hard agar Petri dish and allowed to solidify, embedding the beads within the inoculated agar.[2]

-

Incubation: The plate is incubated overnight. The reducing agent cleaves one of two identical peptoid strands from each bead, allowing it to diffuse into the surrounding agar.

-

Identification: Peptoids with antifungal activity create a visible zone of inhibition (a clear area where the fungus has not grown) around the bead.[2]

-

Deconvolution: "Hit" beads from the zones of inhibition are physically removed from the agar. The second, uncleaved peptoid strand is then cleaved using a different chemical stimulus and its structure is determined by mass spectrometry.[2][4]

Broth Microdilution Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a microorganism. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

-

Inoculum Preparation: The fungal species (e.g., C. neoformans) is cultured, and a standardized suspension is prepared in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8]

-

Serial Dilution: The peptoid (this compound) is serially diluted (typically two-fold) in a 96-well microtiter plate containing RPMI 1640 medium.[8][9]

-

Inoculation: A standardized volume of the fungal inoculum is added to each well. A growth control well (inoculum, no drug) and a sterility control well (medium, no inoculum) are included.[7][9]

-

Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.[8]

-

Endpoint Reading: The MIC is determined as the lowest concentration of the peptoid that causes a significant inhibition of visible growth (typically ≥90% for peptoids) compared to the drug-free growth control.[3]

MTT Assay (Cytotoxicity Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic effect of a compound on mammalian cell lines.[10]

-

Cell Seeding: Mammalian cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere and grow for a set period (e.g., 24 hours).[11]

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are then incubated for a defined exposure time (e.g., 72 hours).[1][12]

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[10]

-

Solubilization: After a few hours of incubation with MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically between 550 and 600 nm). The absorbance is directly proportional to the number of viable, metabolically active cells.[10] The TD50 value is calculated from the dose-response curve.

Hemolysis Assay

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), an important indicator of toxicity for potential intravenously administered drugs.

-

RBC Preparation: Fresh human red blood cells (hRBCs) are washed multiple times in a buffered solution (e.g., PBS) by centrifugation to remove plasma and other components. A final suspension of RBCs (e.g., 1-2% v/v) is prepared.[13][14]

-

Compound Incubation: In a 96-well plate, serial dilutions of this compound are mixed with the RBC suspension.[13]

-

Controls: A negative control (RBCs in buffer only, representing 0% hemolysis) and a positive control (RBCs with a strong detergent like Triton X-100, representing 100% hemolysis) are included.[13][14]

-

Incubation: The plate is incubated for a set time (e.g., 1 hour) at 37°C.

-

Centrifugation: The plate is centrifuged to pellet intact RBCs and cell debris.

-

Absorbance Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 450 or 540 nm).

-

Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. The HC10 value is the concentration that causes 10% hemolysis.[13]

Conclusion

The peptoid this compound stands out as a promising antifungal lead compound. Its potent and rapid activity against C. neoformans, coupled with a high selectivity index and proteolytic stability, addresses several key challenges in antifungal drug development. While structure-activity relationship studies have not yet yielded a superior derivative, they have provided valuable insights into the key structural motifs required for its biological function. The data and methodologies presented in this guide offer a comprehensive foundation for further preclinical and translational research into this compound and related peptoid structures as a new class of antifungal therapeutics.

References

- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Effect of Peptoid Lipophilicity on Antimicrobial Potency, Cytotoxicity, and Combinatorial Library Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. clyte.tech [clyte.tech]

- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antifungal Peptoid RMG8-8: Target Pathogens and Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal peptoid RMG8-8, focusing on its spectrum of activity, target pathogens, and the experimental methodologies used for its characterization. This compound is a synthetic peptidomimetic, an N-substituted glycine oligomer, that has demonstrated significant promise as a novel antifungal agent, particularly against opportunistic fungal pathogens.

Introduction to this compound

This compound was identified from a combinatorial peptoid library using the Peptoid Library Agar Diffusion (PLAD) assay.[1][2][3][4] Initially screened for activity against Candida albicans, it showed moderate efficacy.[1][5] However, subsequent characterization revealed potent and rapid fungicidal activity against Cryptococcus neoformans, a major cause of life-threatening meningitis in immunocompromised individuals.[1][5][6][7][8] As a peptoid, this compound is inherently resistant to proteolysis, a significant advantage over natural antimicrobial peptides (AMPs).[5] Its development is driven by the urgent need for new antifungal therapies due to rising resistance and the toxicity of current treatments.[5][7]

Spectrum of Activity and Target Pathogens

The antimicrobial activity of this compound has been primarily evaluated against fungal pathogens, with some testing against bacteria. The data indicates a notable selectivity for fungal over bacterial and mammalian cells.

This compound exhibits potent activity against Cryptococcus neoformans and moderate activity against Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits 90% of fungal growth, has been determined using the broth microdilution method.[5][9]

Table 1: Antifungal Activity of this compound

| Target Pathogen | Minimum Inhibitory Concentration (MIC) |

| Cryptococcus neoformans | 1.56 µg/mL |

| Candida albicans | 25 µg/mL |

Data sourced from multiple studies.[1][5][7]

While primarily characterized as an antifungal, this compound has been tested against bacterial pathogens, showing modest activity.[1] There is also a suggestion of potential activity against Mycobacterium species, although specific data is not detailed in the primary literature.[1] The focus of current research remains on its antifungal properties.

Mechanism of Action

The proposed mechanism of action for this compound is the permeabilization of the fungal cell membrane, which is a common mechanism for many antimicrobial peptides and peptoids.[1][6][8] This is supported by liposomal lysis assays, which suggest that this compound directly interacts with and disrupts the lipid bilayer, leading to leakage of cellular contents and rapid cell death.[1][6][8] This rapid killing is evidenced by a half-life (t1/2) of just 6.5 minutes against C. neoformans.[1][5][8] The lipophilic tail of the peptoid is considered crucial for this membrane disruption.[9]

Figure 1: Proposed mechanism of action for this compound via fungal membrane disruption.

Mammalian Cell Cytotoxicity and Selectivity

A critical aspect of antimicrobial drug development is ensuring high selectivity for the pathogen over host cells. This compound has been evaluated for its toxicity against various mammalian cell lines.

Cytotoxicity is often reported as the concentration that causes 50% cell death (TD50). This compound has shown low toxicity against human liver carcinoma cells (HepG2) and other cell lines.[1][5]

Hemolytic activity, the lysis of red blood cells, is another key measure of toxicity. This is typically reported as the concentration causing 10% hemolysis (HC10). This compound displays moderate hemolytic activity.[1]

Table 2: Mammalian Cytotoxicity and Selectivity of this compound

| Cell Line / Assay | Metric | Value | Selectivity Ratio* |

| Human Liver Carcinoma (HepG2) | TD50 | 189 µg/mL | 121 |

| Mouse Embryonic Fibroblast (3T3) | TD50 | 59 µg/mL | 38 |

| Human Keratinocyte (HaCaT) | TD50 | 54 µg/mL | 35 |

| Human Red Blood Cells (hRBCs) | HC10 | 75-77 µg/mL | ~49 |

Selectivity Ratio (SR) is calculated as TD50 (or HC10) / MIC against C. neoformans (1.56 µg/mL). Data sourced from multiple studies.[1][5]

The high selectivity ratio, particularly for liver cells, underscores the therapeutic potential of this compound.[1]

Experimental Protocols

The characterization of this compound involves several key in vitro assays. The general workflow proceeds from initial discovery to detailed characterization of antimicrobial activity and toxicity.

Figure 2: Experimental workflow for the discovery and characterization of this compound.

This high-throughput screening method was used for the initial discovery of this compound.[2][3][4]

-

Library Synthesis: A combinatorial library of peptoids is synthesized on solid-phase resin beads. Each bead contains a unique peptoid sequence.

-

Assay Plate Preparation: Soft agar is inoculated with the target microorganism (e.g., C. albicans).

-

Bead Embedding: The peptoid-coated beads are embedded within the inoculated soft agar, which is then poured onto a hard agar plate.

-

Incubation: During incubation, a portion of the peptoid is cleaved from the bead and diffuses into the agar.

-

Hit Identification: Beads displaying a zone of growth inhibition around them are identified as "hits."

-

Structure Deconvolution: The hit beads are isolated, and the remaining peptoid is cleaved and analyzed by mass spectrometry to determine its structure.

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][10][11][12] The protocol is adapted from CLSI M27-A3 guidelines.[10]

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared and serially diluted (two-fold) in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).[7][11][13]

-

Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., C. neoformans) is prepared to a final concentration of approximately 1-5 x 103 CFU/mL.[10]

-

Inoculation: Each well containing the diluted this compound is inoculated with the fungal suspension. Control wells (growth control without drug, sterility control without fungus) are included.

-

Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the organism.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free growth control.

References

- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptoid Library Agar Diffusion (PLAD) Assay for the High-Throughput Identification of Antimicrobial Peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]

- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro Efficacy of RMG8-8 Against Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal efficacy of the peptoid RMG8-8. The document presents quantitative data, detailed experimental protocols, and visual representations of experimental workflows and the proposed mechanism of action, designed to be a valuable resource for researchers in the fields of mycology and antimicrobial drug development.

Quantitative Efficacy and Cytotoxicity Data

The in vitro activity of this compound has been evaluated against several fungal pathogens, with its cytotoxicity against mammalian cells also assessed to determine its selectivity. The data, summarized below, highlights the potent activity of this compound, particularly against Cryptococcus neoformans.

| Organism/Cell Line | Assay | Value | Reference |

| Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | 1.56 µg/mL | [1][2][3][4] |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [1][2][5] |

| Candida albicans (Biofilm) | Minimum Biofilm Inhibitory Concentration (MBIC) | 100 µg/mL | [5] |

| Cryptococcus gattii (R272) | Minimum Inhibitory Concentration (MIC) | 3.13 µg/mL | [5] |

| Cryptococcus gattii (R265) | Minimum Inhibitory Concentration (MIC) | 3.13 µg/mL | [5] |

| Human Liver Carcinoma Cells (HepG2) | 50% Toxic Dose (TD₅₀) | 189 µg/mL | [1][2] |

| Human Lung Cells | 50% Toxic Dose (TD₅₀) | 74 µg/mL | [5] |

| Mouse Fibroblasts (3T3) | 50% Toxic Dose (TD₅₀) | 59 µg/mL | [5] |

| Human Keratinocytes (HaCaT) | 50% Toxic Dose (TD₅₀) | 54 µg/mL | [5] |

| Human Red Blood Cells (hRBCs) | 10% Hemolytic Concentration (HC₁₀) | 75 - 77 µg/mL | [1][2][3][4][5] |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 90% of fungal growth.[1] The broth microdilution method is the standard procedure used.[1][2]

Workflow for MIC Determination

Protocol Steps:

-

Fungal Culture Preparation: The fungal strain of interest is cultured in an appropriate broth medium to achieve a logarithmic growth phase.

-

Compound Preparation: A stock solution of this compound is prepared and then serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The fungal culture is diluted to a standardized concentration and added to each well of the microtiter plate containing the different concentrations of this compound.

-

Incubation: The inoculated plate is incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

-

MIC Determination: After incubation, the plate is examined visually or read with a spectrophotometer to determine the lowest concentration of this compound that inhibits fungal growth.

To evaluate the potential toxicity of this compound to mammalian cells, cytotoxicity assays are performed using various cell lines.

Workflow for Cytotoxicity Assessment

Protocol Steps:

-

Cell Culture: Mammalian cell lines, such as HepG2 liver cells, are cultured in appropriate media and conditions.[1][2]

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cultured cells are then treated with various concentrations of this compound.

-

Incubation: The treated plates are incubated for a specified period.

-

Viability Assessment: A cell metabolic activity assay, such as the MTT assay, is used to determine the percentage of viable cells.

-

TD₅₀ Calculation: The 50% toxic dose (TD₅₀), the concentration of the compound that results in a 50% reduction in cell viability, is then calculated.[1][2]

The hemolytic activity of this compound against human red blood cells (hRBCs) is also assessed.

Protocol Steps:

-

hRBC Preparation: A suspension of washed human red blood cells is prepared.

-

Compound Treatment: The hRBCs are incubated with different concentrations of this compound.

-

Incubation and Centrifugation: After incubation, the samples are centrifuged to pellet the intact cells.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically.

-

HC₁₀ Calculation: The 10% hemolytic concentration (HC₁₀), the concentration of this compound that causes 10% hemolysis, is determined.[1][3][4]

Mechanism of Action

The available evidence suggests that this compound exerts its antifungal effect through the disruption of the fungal cell membrane.[1][2] This rapid, membrane-disrupting action is a characteristic of many antimicrobial peptoids.

Proposed Mechanism of Fungal Cell Membrane Disruption

The cationic nature of this compound likely facilitates its initial electrostatic interaction with the negatively charged components of the fungal cell membrane. Following this binding, the hydrophobic regions of the peptoid are thought to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell lysis.[1][2] This rapid killing mechanism is advantageous as it may reduce the likelihood of resistance development. Further research is ongoing to fully elucidate the molecular details of this process.

References

- 1. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

RMG8-8 Peptoid: A Technical Deep Dive into its Physicochemical Properties and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a critical global health challenge, necessitating the development of novel antifungal agents. Among the promising new therapeutic avenues are peptoids, or oligo-N-substituted glycines, which are a class of peptide mimetics demonstrating significant antimicrobial activity and improved stability over their natural peptide counterparts. This technical guide focuses on RMG8-8, a promising antifungal peptoid, providing an in-depth overview of its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Physicochemical Properties of this compound

The physicochemical characteristics of this compound are central to its antifungal efficacy and selectivity. A summary of its key quantitative properties is presented below.

| Property | Value | Source |

| Minimum Inhibitory Concentration (MIC) against C. neoformans | 1.56 µg/mL | [1][2] |

| Minimum Inhibitory Concentration (MIC) against C. albicans | 25 µg/mL | [1][2] |

| MIC against Gram-positive bacteria (E. faecium, E. faecalis, S. aureus) | 6.25 µg/mL | [1] |

| 50% Toxic Dose (TD₅₀) against HepG2 cells | 189 ± 43 µg/mL | [3] |

| 50% Toxic Dose (TD₅₀) against 3T3 cells | 59 µg/mL | [1] |

| 50% Toxic Dose (TD₅₀) against HaCaT cells | 54 µg/mL | [1] |

| 10% Hemolytic Concentration (HC₁₀) against hRBCs | 75 - 77 µg/mL | [1][4] |

| Selectivity Ratio (C. neoformans vs. HepG2) | 121 | [1][2] |

| Killing Kinetics (t₁/₂) against C. neoformans | 6.5 min | [1][2] |

| Calculated Distribution Coefficient (cLogD₇.₄) | -2.38 | [3] |

| Proteolytic Stability | Stable against protease degradation over 24 hours.[1] | |

| Blood Brain Barrier (BBB) Permeability | Unlikely to penetrate the BBB, as suggested by a PAMPA assay.[5] |

Proposed Mechanism of Action: Fungal Membrane Disruption

The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane.[1][2] This is a common mechanism for many antimicrobial peptides and peptoids. A liposomal lysis assay demonstrated that this compound can cause membrane permeabilization, leading to the leakage of cellular contents and ultimately, cell death.[1][2] Unlike many conventional antifungal drugs that target specific intracellular pathways, this direct physical mechanism may reduce the likelihood of resistance development. Preliminary studies also indicate that this compound functions unimolecularly and does not form micelles at its minimum inhibitory concentration.[5]

Caption: Proposed mechanism of action for this compound, leading to fungal cell lysis through membrane disruption.

Experimental Protocols

A foundational understanding of the methodologies used to characterize this compound is crucial for the replication and extension of these findings.

Peptoid Synthesis and Purification

This compound and its derivatives are synthesized using the solid-phase submonomer method on polystyrene Rink Amide resin.[6] This technique involves a two-step cycle for each monomer addition: an acylation step with bromoacetic acid, followed by a displacement step with the desired primary amine submonomer.

References

- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis and Application of the Antifungal Peptoid RMG8-8

Introduction

Peptoids, or N-substituted glycine oligomers, are a class of peptidomimetics that have garnered significant interest in drug discovery due to their enhanced proteolytic stability and tunable properties. RMG8-8 is a novel antifungal peptoid identified through combinatorial library screening that has demonstrated potent activity against the pathogenic yeast Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2][3] This document provides a detailed protocol for the solid-phase synthesis of this compound, as well as methods for evaluating its antifungal and cytotoxic activity.

This compound: Biological Activity and Physicochemical Properties

This compound exhibits potent fungicidal activity against C. neoformans with a minimal inhibitory concentration (MIC) of 1.56 µg/mL.[1][2] The peptoid also shows moderate activity against Candida albicans (MIC = 25 µg/mL).[1][2] Importantly, this compound displays low cytotoxicity towards mammalian cells, with a 50% toxic dose (TD50) of 189 µg/mL against human liver carcinoma (HepG2) cells, resulting in a high selectivity index.[2] The proposed mechanism of action for this compound involves the disruption of the fungal cell membrane.

Table 1: Biological and Physicochemical Data for this compound

| Parameter | Value | Reference |

| Biological Activity | ||

| MIC against C. neoformans | 1.56 µg/mL | [1][2] |

| MIC against C. albicans | 25 µg/mL | [1][2] |

| TD50 against HepG2 cells | 189 µg/mL | [2] |

| Physicochemical Properties | ||

| Synthesis Method | Solid-Phase Submonomer | |

| Resin | Rink Amide | |

| Purity (post-HPLC) | >95% |

Experimental Protocols

I. Solid-Phase Synthesis of this compound

This compound is synthesized using the established solid-phase submonomer method. This iterative two-step process involves the acylation of a resin-bound amine with a haloacetic acid, followed by the displacement of the halide with a primary amine submonomer. This method allows for the precise installation of a diverse range of side chains.

Materials:

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Primary amine submonomers (specific to this compound sequence)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

-

Water

-

Acetonitrile (ACN)

-

Solid-phase synthesis vessel

-

Shaker/rocker

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling and Deprotection:

-

Swell Rink Amide resin in DMF in a solid-phase synthesis vessel for 1 hour.

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin thoroughly with DMF.

-

-

Submonomer Synthesis Cycle (repeated for each monomer):

-

Acylation: Add a solution of bromoacetic acid (1.2 M in DMF) and DIC (1.2 M in DMF) to the resin. Agitate for 30 minutes.

-

Wash the resin with DMF.

-

Displacement: Add the desired primary amine submonomer (1 M in DMF or NMP) to the resin. Agitate for 1-2 hours. The specific amines for this compound are determined by its sequence, which consists of N-(2-aminoethyl)glycine, N-(cyclohexyl)glycine, and a lipophilic N-substituted glycine at the N-terminus.

-

Wash the resin with DMF.

-

-

Cleavage and Deprotection:

-

After the final monomer addition, wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Collect the cleavage solution and precipitate the crude peptoid in cold diethyl ether.

-

Centrifuge to pellet the peptoid, decant the ether, and dry the crude product.

-

-

Purification and Characterization:

-

Purify the crude peptoid by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions and analyze by mass spectrometry to identify the desired product.

-

Pool the pure fractions and lyophilize to obtain the final product as a white powder.

-

Confirm the identity and purity (>95%) of the final product by high-resolution mass spectrometry.

-

DOT Diagram: this compound Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

II. Application Notes: Biological Assays

A. Minimum Inhibitory Concentration (MIC) Assay against C. neoformans

This assay determines the lowest concentration of this compound that inhibits the visible growth of C. neoformans.

Materials:

-

C. neoformans strain (e.g., H99)

-

RPMI-1640 medium

-

96-well microtiter plates

-

This compound stock solution (in sterile water or DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound and serially dilute it in RPMI-1640 medium in a 96-well plate.

-

Prepare an inoculum of C. neoformans from an overnight culture and adjust the concentration to approximately 1-5 x 10^5 CFU/mL in RPMI-1640.

-

Add the fungal inoculum to each well of the 96-well plate containing the serially diluted peptoid.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plate at 37°C for 48-72 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

B. MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of mammalian cells (e.g., HepG2) as an indicator of cell viability after exposure to this compound.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells to determine the TD50 value.

DOT Diagram: Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of this compound via fungal membrane disruption.

References

- 1. Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Derivatives of the Antifungal Peptoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of Antimicrobial Peptoids against <em>Cryptococcus neoformans</em> - ProQuest [proquest.com]

Application Notes and Protocols: Solid-Phase Synthesis of RMG8-8 and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMG8-8 is a promising antifungal peptoid with significant activity against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2] Its unique structure and potent activity have spurred interest in the synthesis of its derivatives to explore structure-activity relationships (SAR) and develop optimized antifungal therapeutics.[1][2][3] This document provides detailed protocols and application notes for the solid-phase synthesis of this compound and its derivatives, based on established methodologies.

The synthesis of this compound and its analogs is achieved through the solid-phase submonomer synthesis method.[1][3] This approach allows for the precise control of the peptoid sequence and the incorporation of a wide variety of side chains.

Data Summary

The following tables summarize the biological activity of this compound and a selection of its derivatives. This data is crucial for understanding the SAR and for guiding the design of future analogs.

Table 1: Antifungal Activity and Cytotoxicity of this compound and Derivatives [1][2]

| Compound | MIC against C. neoformans (μg/mL) | TD₅₀ against Human Liver Cells (μg/mL) | Selectivity Ratio (TD₅₀/MIC) |

| This compound | 1.56 | 189 | 121 |

| Compound 9 | 1.56 | >200 | >128 |

| Compound 16 | 1.56 | 120 | 77 |

| Compound 17 | 1.56 | 100 | 64 |

| Compound 25 | 1.56 | 150 | 96 |

Table 2: Hemolytic Activity of Selected this compound Derivatives [1][2]

| Compound | HC₁₀ against hRBCs (μg/mL) |

| This compound | 75 ± 31 |

| Compound 9 | 130 ± 45 |

| Compound 16 | <1.56 |

| Compound 17 | <1.56 |

| Compound 25 | 70 ± 20 |

Experimental Protocols

General Solid-Phase Peptoid Synthesis Workflow

The solid-phase synthesis of peptoids using the submonomer approach is a two-step monomer addition cycle involving acylation and displacement. The general workflow is depicted below.

Caption: General workflow for solid-phase peptoid synthesis using the submonomer method.

Detailed Protocol for Solid-Phase Synthesis of this compound Derivatives

This protocol is adapted from the methods described for the synthesis of this compound and its derivatives.[1][3]

Materials:

-

Rink Amide resin (e.g., polystyrene with a loading capacity of 0.75 mmol/g)[1]

-

N,N'-Dimethylformamide (DMF)

-

Piperidine

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Primary amines (for side chain diversity)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Fritted columns for solid-phase synthesis

Procedure:

-

Resin Swelling: Place the Rink Amide resin in a fritted column and swell with DMF for 30 minutes.[1]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice for 10 minutes each.[1]

-

Washing: Wash the resin thoroughly with DMF. A Kaiser test can be performed to confirm complete Fmoc deprotection.[1]

-

Acylation: Add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin. Allow the reaction to proceed for 20 minutes at room temperature.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Nucleophilic Displacement: Add the desired primary amine (10 eq) in DMF to the resin. The reaction time will vary depending on the amine used.

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 4-7 for each subsequent monomer to build the desired peptoid sequence.

-

Cleavage: After the final monomer addition, wash the resin with DCM and dry it. Cleave the peptoid from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 1-2 hours.

-

Purification: Precipitate the cleaved peptoid in cold ether, centrifuge, and decant the ether. Purify the crude peptoid by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[1]

-

Characterization: Confirm the identity of the purified peptoid by electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS).[1][3]

Structure-Activity Relationship (SAR) Insights

The synthesis and evaluation of this compound derivatives have provided valuable insights into the structural features crucial for its antifungal activity and toxicity.

Caption: Key structural components of this compound and their contribution to its biological activity.[3]

A sarcosine scan of this compound revealed that the lipophilic tail is the most critical component for its antifungal activity, followed by the cyclohexyl groups.[3] The cationic moieties were found to be primarily responsible for mitigating cytotoxicity.[3] Iterative SAR studies focusing on these three components—the lipophilic tail, aliphatic side chains, and aromatic side chains—have been conducted to optimize the therapeutic profile of this compound.[2][3] While no derivative has yet surpassed the overall biological activity of the parent compound, these studies are a necessary step in the development of this compound as a viable antifungal therapeutic.[2][3]

References

Application Notes and Protocols for RMG8-8 Minimum Inhibitory Concentration (MIC) Assay

Introduction

RMG8-8 is a synthetic peptoid that has demonstrated notable antifungal activity, particularly against pathogenic yeasts such as Cryptococcus neoformans and Candida albicans.[1][2][3] The minimum inhibitory concentration (MIC) is a critical parameter used to quantify the in vitro efficacy of an antimicrobial agent. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[4][5] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.[4][6][7] The methodology described herein is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), and is intended for use by researchers, scientists, and professionals in the field of drug development.[2][6]

Data Presentation

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against different fungal species. This data is crucial for understanding the antifungal spectrum and potency of the compound.

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

| Cryptococcus neoformans | 1.56 µg/mL |

| Candida albicans | 25 µg/mL |

Table 1: Summary of reported this compound MIC values. Data sourced from previously published results.[2]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound against Cryptococcus neoformans

This protocol details the steps for determining the MIC of this compound against C. neoformans using the broth microdilution method in a 96-well plate format.

Materials:

-

This compound peptoid

-

Cryptococcus neoformans strain (e.g., ATCC strain)

-

Yeast Potato Dextrose (YPD) agar plates

-

0.85% saline solution

-

Appropriate broth medium (e.g., RPMI-1640)

-

Sterile 96-well microtiter plates

-

Sterile conical tubes (5 mL and 50 mL)

-

Spectrophotometer

-

Incubator (35°C)

-

Micropipettes and sterile tips

-

Sterile loops or swabs

Procedure:

-

Preparation of Fungal Inoculum:

-

Streak a frozen stock of C. neoformans onto a YPD agar plate.

-

Incubate the plate at 35°C for 72 hours.

-

Using a sterile loop, transfer 1-2 well-isolated colonies into 5 mL of 0.85% saline.

-

Vortex the suspension for 30 seconds to ensure homogeneity.

-

Measure the optical density (OD) of the fungal suspension at 600 nm. Adjust the suspension with sterile saline to achieve an OD600 within the range of 0.15–0.25.[2]

-

Prepare a working cell solution by diluting the adjusted suspension. For example, add 0.1 mL of the cell suspension to 9.9 mL of the appropriate broth medium.[2]

-

-

Preparation of this compound Serial Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium in a separate 96-well plate or in tubes to create a range of concentrations.

-

-

Plate Setup and Inoculation:

-

In a sterile 96-well microtiter plate, add a defined volume (e.g., 100 µL) of each this compound dilution to the appropriate wells.

-

Add an equal volume (e.g., 100 µL) of the prepared fungal inoculum to each well containing the this compound dilutions.

-

Include control wells:

-

Growth Control: Fungal inoculum without any this compound.

-

Sterility Control: Broth medium only, without fungal inoculum or this compound.

-

-

-

Incubation:

-

Seal the 96-well plate to prevent evaporation.

-

Incubate the plate at 35°C for a specified period, typically 48-72 hours for C. neoformans.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (indicating fungal growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be confirmed by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC90 is defined as the concentration of the compound required to inhibit 90% of fungal growth.[2]

-

Mandatory Visualization